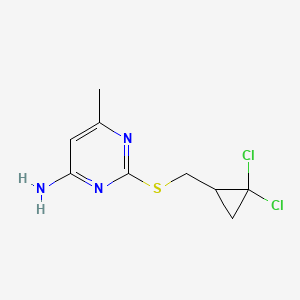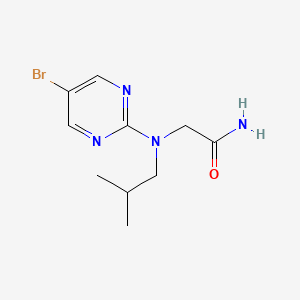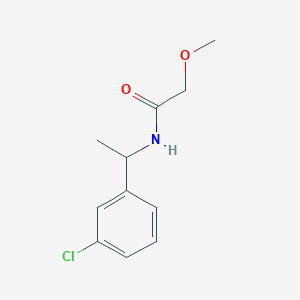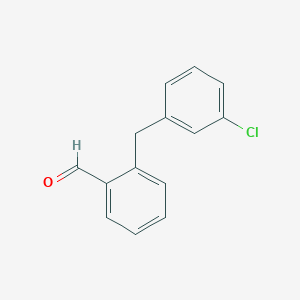
2-(3-Chlorobenzyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO It is a derivative of benzaldehyde, where a 3-chlorobenzyl group is attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)benzaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 2-(3-Chlorobenzyl)benzyl alcohol using hypochlorite as an oxidant under phase transfer catalysis . This method is highly selective and yields the desired aldehyde without forming benzoic acid or other by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents like hypochlorite. The use of phase transfer catalysis in these reactions enhances the efficiency and selectivity, making the process cost-effective and reducing pollution .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium cyanide or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid.
Reduction: 2-(3-Chlorobenzyl)benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The presence of the 3-chlorobenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the aldehyde group.
Benzaldehyde: Lacks the 3-chlorobenzyl group.
3-Chlorobenzaldehyde: Similar but does not have the benzyl group attached.
Uniqueness
2-(3-Chlorobenzyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-chlorobenzyl groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C14H11ClO |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c15-14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-16/h1-7,9-10H,8H2 |
InChI Key |
NCXXJQPCIPTHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


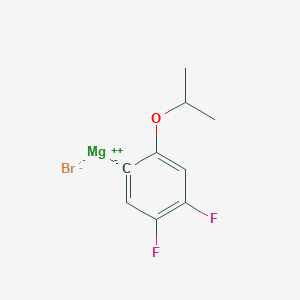

![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)

